1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea is a non-peptide antagonist of the cholecystokinin-B receptor (CCK-B). The CCK-B receptor, also known as the gastrin receptor, is involved in various physiological processes, including gastric acid secretion, anxiety, and memory. []
Mechanism of Action
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea acts as a competitive antagonist at the CCK-B receptor. This means that it binds to the receptor and blocks the binding of endogenous ligands like cholecystokinin and gastrin, preventing receptor activation. []
Applications
Investigating the role of CCK-B receptors in carbon monoxide-induced amnesia: Studies have shown that 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea can partially block the protective effects of ceruletide, a CCK-B receptor agonist, against carbon monoxide-induced amnesia in mice. [] This suggests that CCK-B receptors may play a role in the development of this type of amnesia.
Exploring the link between CCK and the anorectic effect of (+)-fenfluramine: Research indicates that 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea can significantly attenuate the appetite-reducing effects of (+)-fenfluramine in rats. [] This suggests that the anorectic effects of (+)-fenfluramine may be mediated, at least in part, by the release of endogenous CCK.
Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It exhibits high affinity for the gastrin/CCK-B receptor and effectively inhibits pentagastrin-induced gastric acid secretion in vivo []. YF476 has shown promising results in clinical investigations for treating gastroesophageal reflux disease (GORD) [].
Compound Description: [3H]L-365,260 is a potent and selective nonpeptide antagonist radioligand used for studying brain cholecystokinin (CCK-B) and gastrin receptors []. It exhibits high affinity and stereospecific binding to CCK-B receptors in guinea pig brain membranes [].
Compound Description: MK-329 is a selective cholecystokinin receptor antagonist known to block the anorectic effects of cholecystokinin-octapeptide (CCK8) and (+)-fenfluramine in rats []. Studies suggest that MK-329's ability to reverse (+)-fenfluramine-induced anorexia is not due to an intrinsic hyperphagic effect but potentially involves the activity of endogenous CCK [].
Compound Description: ND7001 acts as a phosphodiesterase-2 (PDE-2) inhibitor, leading to increased cGMP signaling in neurons []. This increased signaling has been shown to antagonize the anxiogenic effects of restraint stress and produce anxiolytic-like effects in mice []. These findings suggest that PDE-2 could be a potential pharmacological target for developing anxiety disorder treatments [].
Compound Description: [3H]IN973 is a potent and selective gamma-secretase radioligand used to quantify gamma-secretase occupancy by gamma-secretase inhibitors in Tg2576 mice, an Alzheimer's disease model [, ]. The high correlation observed between brain Aβ40 reduction and gamma-secretase occupancy measured using [3H]IN973 suggests its potential as a valuable biomarker for assessing the efficacy of gamma-secretase inhibitors in human studies [, ].
Compound Description: BMS-433796 is a gamma-secretase inhibitor that has been studied for its potential in reducing brain β-amyloid peptide (Aβ) synthesis in Tg2576 mice, an Alzheimer's disease model [, ]. Studies showed a strong correlation between BMS-433796's gamma-secretase occupancy and brain Aβ40 reduction, supporting its potential as a therapeutic target for Alzheimer's disease [, ].
Compound Description: BMS-299897 is another gamma-secretase inhibitor studied alongside BMS-433796 for its potential in reducing brain Aβ synthesis in Tg2576 mice [, ]. Like BMS-433796, BMS-299897 also demonstrated a significant correlation between its gamma-secretase occupancy and brain Aβ40 reduction, further supporting the potential of gamma-secretase inhibition as a therapeutic strategy for Alzheimer's disease [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.